molecular formula C6H4F3IN2O B13471866 2,2,2-trifluoro-1-(4-iodo-1-methyl-1H-imidazol-2-yl)ethan-1-one

2,2,2-trifluoro-1-(4-iodo-1-methyl-1H-imidazol-2-yl)ethan-1-one

Cat. No.: B13471866
M. Wt: 304.01 g/mol
InChI Key: VZXFBADIMNLIRL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-iodo-1-methyl-1H-imidazol-2-yl)ethan-1-one is a synthetic organic compound that features a trifluoromethyl group, an iodine atom, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(4-iodo-1-methyl-1H-imidazol-2-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2,2,2-trifluoroethyl iodide with 4-iodo-1-methyl-1H-imidazole under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-iodo-1-methyl-1H-imidazol-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, DMF, and nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted imidazole derivatives.

    Oxidation: Imidazole N-oxides.

    Reduction: 2,2,2-Trifluoro-1-(4-iodo-1-methyl-1H-imidazol-2-yl)ethanol.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(4-iodo-1-methyl-1H-imidazol-2-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group and iodine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
  • 2,2,2-Trifluoro-1-(4-chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one
  • 2,2,2-Trifluoro-1-(4-bromo-1-methyl-1H-imidazol-2-yl)ethan-1-one

Uniqueness

2,2,2-Trifluoro-1-(4-iodo-1-methyl-1H-imidazol-2-yl)ethan-1-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability .

Properties

Molecular Formula

C6H4F3IN2O

Molecular Weight

304.01 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-iodo-1-methylimidazol-2-yl)ethanone

InChI

InChI=1S/C6H4F3IN2O/c1-12-2-3(10)11-5(12)4(13)6(7,8)9/h2H,1H3

InChI Key

VZXFBADIMNLIRL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C(=O)C(F)(F)F)I

Origin of Product

United States

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